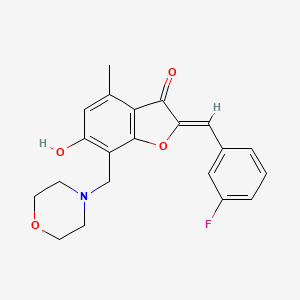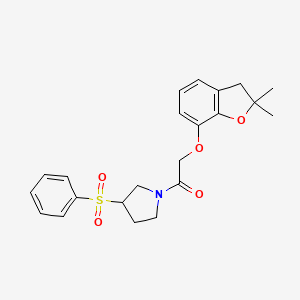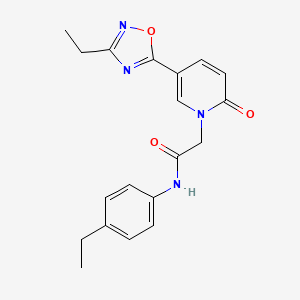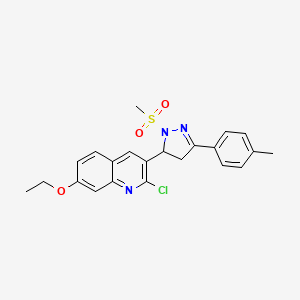![molecular formula C18H19N5O3S B2883226 Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 896290-94-1](/img/structure/B2883226.png)
Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance . It’s a derivative of pyrrole, which is a biologically active scaffold known for its diverse activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds .
Chemical Reactions Analysis
While the exact chemical reactions involving this compound are not detailed in the retrieved sources, pyrrole derivatives are known to undergo various chemical reactions .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
A study conducted by El-Azab et al. (2016) on a similar compound explored its molecular structure through FT-IR and FT-Raman spectra, analyzing the stability and charge delocalization through natural bond orbital analysis. The study also examined its molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals, indicating potential sites for nucleophilic attack based on the distribution of negative and positive regions across the molecule. This research suggests the compound's inhibitory activity against pyrrole inhibitor, with significant nonlinear optical properties that surpass those of urea (El-Azab, Mary, Panicker, Abdel-Aziz, Ibrahim A. Al-Suwaidan, & Alsenoy, 2016).
Antimicrobial Applications
Desai, Shihora, and Moradia (2007) synthesized new quinazolines, closely related to the compound , as potential antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens, indicating the potential utility of similar compounds in antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Heterocyclic Chemistry
Research by Selič and Stanovnik (1997) involved the use of related compounds in the synthesis of heterocyclic systems, demonstrating the utility of such compounds in creating fused heterocyclic structures, which are foundational in the development of various pharmaceuticals (Selič & Stanovnik, 1997).
Synthesis of Poly-functionalized Tri-heterocyclic Compounds
Bhoi, Borad, Pithawala, & Patel (2016) worked on synthesizing novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlighting the synthesis process's efficiency and environmental friendliness. This study underscores the compound's role in creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to target the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like breast cancer .
Mode of Action
Based on the structural similarity to 1,2,4-triazole derivatives, it can be hypothesized that it might interact with its target through the formation of hydrogen bonds . This interaction could lead to the inhibition of the target enzyme, thereby affecting the biosynthesis of certain hormones .
Biochemical Pathways
Inhibition of aromatase could lead to a decrease in the production of estrogens, which could have downstream effects on various physiological processes, including the growth of certain types of cancer cells .
Pharmacokinetics
It is known that the presence of heterocyclic rings like 1,2,4-triazole in a compound can improve its pharmacokinetic properties, including bioavailability .
Result of Action
This could potentially inhibit the growth of estrogen-dependent cancer cells .
Propiedades
IUPAC Name |
ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-17(25)14-6-8-15(9-7-14)19-16(24)12-27-18-21-20-13(2)23(18)22-10-4-5-11-22/h4-11H,3,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRLDAJDZDTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(5-imino-3-methyl-1-phenylpyrazol-4-ylidene)amino]-2,3-dimethylaniline](/img/structure/B2883145.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2883148.png)

![1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2883150.png)


![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2883154.png)
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2883155.png)




